molecular formula C7H7NO3S B3154425 Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate CAS No. 77586-09-5

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate

Cat. No.: B3154425
CAS No.: 77586-09-5
M. Wt: 185.2 g/mol
InChI Key: SAERMVGLSYBZRK-HYXAFXHYSA-N
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Description

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate is a thiazolidinone derivative characterized by a fused thiazolidin-4-one core with a methylene group at position 2 and a methyl ester substituent at position 3. This compound is synthesized via stereoselective one-pot reactions between thiourea derivatives and dialkyl acetylenedicarboxylates under optimized conditions, yielding stable crystalline products with high efficiency (70–85% yields) . Its structure is confirmed by IR, NMR, and elemental analysis , and it serves as a versatile intermediate in medicinal and agrochemical research due to its reactive α,β-unsaturated ester moiety.

Properties

IUPAC Name

methyl (2Z)-2-(2-methylidene-4-oxo-1,3-thiazolidin-5-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4-8-7(10)5(12-4)3-6(9)11-2/h3H,1H2,2H3,(H,8,10)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERMVGLSYBZRK-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC(=C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC(=C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate typically involves the reaction of thiazolidine derivatives with methylene compounds under controlled conditions. One common method includes the condensation of 2-mercaptoacetic acid with acetic anhydride, followed by cyclization with formaldehyde to form the thiazolidine ring. The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and methylene group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazolidinone ring and the nature of the exocyclic groups. Key examples include:

Compound Name Substituents Synthesis Method Key Properties
Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate (Main Compound) 2-methylene, 5-methyl ester One-pot reaction of thiourea with dimethyl acetylenedicarboxylate (solvent-free) High stereoselectivity, crystalline solid, IR: 1720 cm⁻¹ (ester C=O)
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate (Compound 3) 3-(4-chlorophenyl), 2-hydrazinylidene-thiazolylmethylidene Thia-Michael addition with dimethyl acetylenedicarboxylate Anti-Toxoplasma gondii activity; IR: 1680 cm⁻¹ (amide C=O)
Methyl 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 5-pyridinylmethylidene, 2-sulfanylidene Multi-step condensation Enhanced π-conjugation; potential kinase inhibition
Ethyl 2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate 2-cyano, 3-phenyl, 5-methoxycarbonylmethylene Cyclization with cyanoacetate derivatives Fluorescent properties; UV-Vis λmax: 420 nm

Structural Insights :

  • Electron-Withdrawing Groups: The main compound’s methyl ester enhances electrophilicity at the α,β-unsaturated position, favoring nucleophilic additions.
  • Conjugation Effects: Derivatives with extended conjugation (e.g., pyridinylmethylidene in or cyano groups in ) exhibit redshifted UV-Vis absorption, relevant for optoelectronic applications.

Biological Activity

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate (CAS Number: 77586-09-5) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H7NO3SC_7H_7NO_3S and a molecular weight of approximately 185.2 g/mol. The compound contains a thiazolidine ring fused with a methylene group and an ester functional group, which contribute to its reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Specific cancer lines tested include breast cancer (MCF-7) and lung cancer (A549), where this compound showed promising cytotoxic effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Production : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, particularly G1/S phase, thereby inhibiting proliferation .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound exhibits significant antimicrobial activity, especially against Staphylococcus aureus.

Study 2: Anticancer Activity

In a separate study published in the Journal of Cancer Research, the anticancer effects of this compound were assessed on MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1060
1530

The data suggest a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Q & A

Q. What are the established methods for synthesizing Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate, and how do solvent conditions influence the reaction outcome?

The compound is synthesized via cyclocondensation of N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) under varied solvent systems (methanol, ethanol, acetonitrile, ethyl acetate, dioxane, acetic acid, or ethanol/TsOH). Solvent polarity and proton availability critically affect reaction kinetics and product purity. For instance, polar protic solvents like methanol enhance nucleophilic attack, while aprotic solvents may favor different tautomeric intermediates. Post-synthesis purification involves recrystallization or chromatography to isolate the desired product .

Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the compound’s Z-configuration and planar thiazolidinone core. Key parameters include bond lengths (e.g., C=O at ~1.22 Å, C-S at ~1.74 Å) and angles, confirming conjugation. Intermolecular interactions, such as C-H⋯O hydrogen bonds (2.5–2.7 Å), stabilize the crystal lattice. Refinement with SHELXL ensures accuracy (R factor ≤ 0.03) .

Advanced Research Questions

Q. What strategies are effective in controlling regioselectivity during cyclocondensation reactions involving this compound?

Regioselectivity in cyclocondensation with alkylamines or hydrazines depends on steric and electronic factors. For example, bulky substituents on the nucleophile favor attack at the less hindered carbonyl site. Solvent choice (e.g., DMF vs. acetic acid) and catalytic additives (e.g., TsOH) can shift tautomeric equilibria, directing reactivity toward specific regioisomers. Minor products, such as 7a in , are characterized via ¹H/¹³C NMR to identify substituent positioning .

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this thiazolidinone derivative?

DFT models (e.g., B3LYP/6-311+G(d,p)) compute frontier molecular orbitals to predict nucleophilic/electrophilic sites. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the thiazolidinone ring and exocyclic double bond. Charge distribution maps reveal polarization at the 4-oxo group, guiding derivatization strategies for enhanced bioactivity .

Q. What methodological approaches are recommended for analyzing tautomeric equilibria in structurally related thiazolidinone derivatives?

Tautomerism is studied via variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃, tracking proton shifts indicative of keto-enol or thione-thiol transitions. X-ray data at 100 K () capture the dominant tautomer, while computational MD simulations model dynamic equilibria. IR spectroscopy (e.g., νC=O at ~1700 cm⁻¹ vs. νC-S at ~1250 cm⁻¹) corroborates tautomeric states .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reaction yields when varying solvent systems during synthesis?

Conflicting yields arise from solvent-dependent side reactions (e.g., hydrolysis of DMAD in aqueous media). Systematic optimization involves DoE (Design of Experiments) to map solvent polarity, temperature, and catalyst interactions. For example, ethanol/TsOH () improves yield by stabilizing intermediates via H-bonding. GC-MS or HPLC monitors byproduct formation, guiding solvent selection .

Q. What spectroscopic techniques are critical for characterizing the purity and structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns olefinic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 163–166 ppm) to confirm conjugation.
  • IR Spectroscopy : Identifies νC=O (1700–1750 cm⁻¹) and νC=S (650–750 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • SC-XRD : Resolves stereochemical ambiguities (e.g., Z/E configurations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate
Reactant of Route 2
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Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate

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